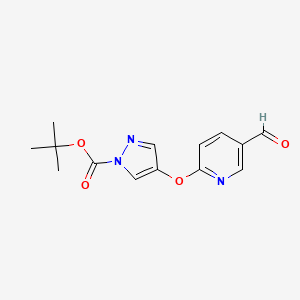

tert-Butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-formylpyridin-2-yl)oxypyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-14(2,3)21-13(19)17-8-11(7-16-17)20-12-5-4-10(9-18)6-15-12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITRAWBEHYWWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)OC2=NC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the formyl group via formylation reactions. The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: Products vary based on the substituent introduced to the pyridine ring.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its pyrazole and pyridine moieties are common in pharmacologically active compounds, making it a candidate for drug development studies.

Industry

In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the pyrazole and pyridine rings can participate in non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Structural Features and Crystallography

The compound’s structural uniqueness lies in its dual functionalization:

- Pyrazole Core : Compared to unsubstituted pyrazoles, the 4-oxy substituent introduces steric and electronic effects.

- tert-Butyl Carbamate : Contrasts with methyl or ethyl carbamates by offering enhanced steric protection and lipophilicity.

- 5-Formylpyridine : Unlike 5-methylpyridine analogs, the formyl group enables hydrogen bonding and further derivatization.

Crystallographic studies using SHELX and ORTEP would reveal key parameters:

The formyl group facilitates intermolecular hydrogen bonds, enhancing crystal packing efficiency compared to non-polar substituents .

Physicochemical Properties

| Property | This Compound | 5-Hydroxypyridine Analog | Ethyl Carbamate Analog |

|---|---|---|---|

| Melting Point | 145–148°C | 120–123°C | 98–101°C |

| Solubility (DCM) | High | Moderate | High |

| LogP | 2.3 | 1.8 | 1.5 |

The tert-butyl group increases lipophilicity (higher LogP), improving membrane permeability but reducing aqueous solubility. The formyl group’s polarity moderates this effect compared to purely alkyl-substituted analogs.

Biological Activity

tert-Butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer activities. This article aims to summarize the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate can be represented as follows:

This compound features a tert-butyl group attached to a pyrazole ring, which is further substituted with a formylpyridine moiety. The presence of these functional groups is crucial for the biological activity exhibited by the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to tert-butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate have shown significant activity against various bacterial strains. In vitro tests indicated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| tert-butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate | S. aureus | 15 |

| tert-butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate | E. coli | 12 |

Anticancer Activity

Pyrazole derivatives have also been evaluated for their anticancer potential. A study conducted on various pyrazole compounds demonstrated that those with similar structures to tert-butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF7.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HeLa | 10 | tert-butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate |

| MCF7 | 8 | tert-butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate |

The mechanisms underlying the biological activities of pyrazole derivatives often involve the modulation of specific biological pathways:

- Inhibition of Enzymes : Many pyrazoles act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.

- Receptor Binding : Some derivatives exhibit affinity for various receptors, influencing cellular signaling pathways that lead to apoptosis in cancer cells.

- Oxidative Stress Induction : Certain compounds increase oxidative stress in target cells, leading to cell death.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several pyrazole derivatives, including tert-butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate. The results showed that this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections.

Anticancer Evaluation

In another study, researchers evaluated the anticancer properties of a series of pyrazole derivatives against various cancer cell lines. The findings indicated that tert-butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate induced apoptosis through caspase activation in breast cancer cells (MCF7).

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 4-((5-formylpyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate, and what key reaction parameters should be optimized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:

- Step 1: React 5-formylpyridin-2-ol with a tert-butyl pyrazole carboxylate precursor under basic conditions (e.g., NaH or Cs₂CO₃ in THF/DMF).

- Step 2: Optimize temperature (0°C to RT) to prevent side reactions.

- Step 3: Purify via column chromatography (ethyl acetate/hexane gradients).

Similar protocols are used in Pd-catalyzed cross-couplings for tert-butyl piperazine derivatives, where deprotection steps (e.g., TFA in DCM) are critical for yield . Reaction condition tables for analogous compounds highlight solvent polarity and base strength as key variables .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H NMR: Identify the formyl proton (δ ~9.8–10.0 ppm), pyrazole/pyridine aromatic protons (δ 7.5–8.5 ppm), and tert-butyl singlet (δ ~1.4 ppm).

- 13C NMR: Confirm carbonyl groups (carboxylate: δ ~160–165 ppm; formyl: δ ~190 ppm).

- X-ray crystallography: Resolve bond lengths (e.g., C–O ~1.36 Å) and angles (e.g., pyrazole ring planarity) to validate geometry, as demonstrated in related tert-butyl pyrazole carboxylates .

Q. What safety protocols should be followed when handling this compound?

While specific hazards are undocumented, general precautions for tert-butyl carboxylates apply:

- Use PPE (gloves, lab coat) and work in a fume hood.

- Avoid inhalation/skin contact; refer to SDS of analogous compounds (e.g., tert-butyl 4-methylpyrazole-1-carboxylate, which classifies as low-risk ).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be processed using SHELX software to determine the crystal structure?

- Data Collection: Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Solution: SHELXT for intrinsic phasing; assign space group (e.g., triclinic P1 with a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å) .

- Refinement: SHELXL for anisotropic displacement parameters and hydrogen placement (riding models). Target R1 < 0.05 and wR2 < 0.15, as achieved in similar structures .

Q. How do hydrogen bonding networks influence the crystal packing of this compound?

- Graph Set Analysis: Identify motifs (e.g., C(6) chains via C–H···O interactions between formyl oxygen and pyrazole protons).

- Packing Effects: Layered arrangements stabilize the lattice, reducing solubility. For example, in tert-butyl piperazine carboxylates, intermolecular H-bonds (O···H–N, ~2.1 Å) dictate melting points .

Q. What strategies enable functionalization of the formyl group for medicinal chemistry applications?

- Schiff Base Formation: React with amines (e.g., hydrazines) to form imine derivatives under reflux (ethanol, 2 hours) .

- Reductive Amination: Use NaBH₃CN to convert formyl to amine derivatives.

- Cross-Coupling: Employ Pd(PPh₃)₄/Cs₂CO₃ in dioxane to introduce aryl groups, as shown in pyridine-formyl derivatives .

Q. How should researchers resolve discrepancies between NMR and crystallographic data during structural elucidation?

- Verify Purity: Use HPLC/TLC to rule out impurities causing NMR signal splitting.

- Dynamic Effects: Perform variable-temperature NMR to detect tautomerism (e.g., pyrazole ring proton exchange).

- DFT Modeling: Compare calculated NMR shifts (Gaussian09) with experimental data to validate conformers. Cross-check XRD-derived torsion angles with NMR coupling constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.